molecular formula C17H21NO4S B2974373 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1351607-01-6

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No.: B2974373
CAS No.: 1351607-01-6
M. Wt: 335.42
InChI Key: PSHAOWXWIFHNPU-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the para position and a 2-hydroxy-3-phenylpropyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₈H₂₃NO₄S, with a molecular weight of 349.44 g/mol. This compound’s structural uniqueness lies in the combination of an ethoxy group (electron-donating) and a hydroxy-phenylpropyl moiety, which confers distinct steric and electronic properties compared to simpler sulfonamides.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-2-22-16-8-10-17(11-9-16)23(20,21)18-13-15(19)12-14-6-4-3-5-7-14/h3-11,15,18-19H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAOWXWIFHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzenesulfonamides

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Elemental Analysis (C/H/N%)
This compound (Target) C₁₈H₂₃NO₄S 349.44 Ethoxy (C₂H₅O), 2-hydroxy-3-phenylpropyl Calculated: C 61.88, H 6.63, N 4.01
(S)-3-(1,3-Dimethylpyrazolo-triazinyl)-4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide C₁₇H₂₂N₆O₄S 406.14 Ethoxy, pyrazolo-triazinyl, 2-hydroxypropyl C 50.23, H 5.46, N 20.68
Desethylsildenafil (Sildenafil derivative) C₁₆H₂₁N₅O₄S·HCl 485.00 Ethoxy, pyrazolo-pyrimidinyl, methylaminoethyl Not reported
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide C₂₀H₁₅ClN₂O₃S 398.87 Chlorine, quinolinyloxy-pyridyl Not reported
4-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide C₁₃H₁₅NO₃S₂ 297.39 Ethoxy, thienylmethyl Not reported
Key Observations:

Substituent Complexity : The target compound’s hydroxy-phenylpropyl chain introduces significant steric bulk compared to simpler alkyl or aromatic substituents (e.g., thienylmethyl in or hydroxypropyl in ). This may influence solubility and membrane permeability.

Electron-Donating Groups: The ethoxy group is common across analogs (e.g., ), but its pairing with a phenolic hydroxyl in the target compound creates a polar microenvironment distinct from non-hydroxylated derivatives.

Biological Activity

4-Ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities. Its structure can be depicted as follows:

  • Molecular Formula : C15H19NO3S
  • Molecular Weight : Approximately 295.39 g/mol

The presence of the ethoxy and hydroxy groups contributes to its solubility and biological interactions.

This compound exhibits several biological activities, primarily through the inhibition of specific enzymes involved in inflammatory pathways. Key mechanisms include:

  • Inhibition of Lipoxygenases (LOXs) : LOXs are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The compound has shown potency against 12-lipoxygenase (12-LOX), which is implicated in various diseases including cancer and diabetes .
  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. A comparative analysis with related compounds reveals insights into effective structural features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-FluorobenzenesulfonamideFluorobenzene ring + sulfonamideAntibacterialSimpler structure but lacks ethoxy group
N-(4-Ethoxyphenyl)sulfonamideEthoxy group + phenyl ringAntimicrobialLacks hydroxy substituent
4-Amino-N-(trifluoromethyl)benzenesulfonamideAmino group + trifluoromethylAntibacterialContains an amino group instead of ethoxy

The combination of ethoxy and hydroxy functionalities enhances the compound's biological stability and activity compared to simpler analogs.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits 12-LOX activity, leading to reduced levels of pro-inflammatory mediators in cellular models. This suggests its potential use in anti-inflammatory therapies .
  • Antiplatelet Activity : In vitro studies indicate that this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events. The mechanism involves modulation of calcium mobilization within platelets .
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of various sulfonamide derivatives, including this compound. These models help identify key structural features that correlate with enhanced activity against specific targets like LOXs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide?

Answer:
The synthesis typically involves sulfonamide coupling reactions. A general procedure includes:

  • Step 1: Reacting 4-ethoxybenzenesulfonyl chloride with a substituted amine (e.g., 2-hydroxy-3-phenylpropylamine) in a polar aprotic solvent like pyridine or dichloromethane.
  • Step 2: Purification via column chromatography (e.g., silica gel, eluting with petroleum ether/ethyl acetate mixtures) followed by recrystallization.
  • Step 3: Characterization using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N), with deviations ≤0.3% from theoretical values .
  • Key Reagents: Pyridine (as base and solvent), DMAP (catalyst), and benzenesulfonyl chloride derivatives .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:
Structural validation employs:

  • X-ray Crystallography: Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL-2018/3), ensuring R-factor <0.05 .
  • NMR Spectroscopy: 1^{1}H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2; hydroxypropyl protons δ ~3.5–4.2 ppm) .
  • FT-IR: Sulfonamide S=O stretching at ~1150–1350 cm1^{-1} and O-H stretching at ~3200–3500 cm1^{-1} .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:
Common assays include:

  • cAMP Accumulation: Measure Gs/Gi coupling in CHO-K1 cells expressing β3_3-adrenoceptors, using LANCE® cAMP kits (EC50_{50} ~1012^{-12}–108^{-8} M) .
  • MAPK Phosphorylation: Western blotting for Erk1/2 and p38 activation (pEC50_{50} ~11.6 for Erk1/2) .
  • Cytotoxicity: MTT assays against cancer cell lines (e.g., IC50_{50} determination) .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this sulfonamide?

Answer:
DFT workflows include:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms for thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies) .
  • Basis Sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis .
  • Wavefunction Analysis: Multiwfn software to calculate electrostatic potential (ESP) maps and local electron affinity, identifying nucleophilic/electrophilic sites .

Advanced: What mechanistic insights can molecular docking provide for its role as a COL3A1 inhibitor?

Answer:

  • Target Preparation: Retrieve COL3A1 structure (PDB ID) and prepare binding pockets using AutoDockTools.
  • Docking Protocol: Lamarckian genetic algorithm (GA) with 100 runs, grid spacing 0.375 Å. Validate using RMSD clustering (<2.0 Å).
  • Key Interactions: Hydrogen bonding with sulfonamide S=O and ethoxy oxygen; hydrophobic contacts with phenylpropyl group .

Advanced: How are pharmacokinetic properties (e.g., metabolic stability) assessed?

Answer:

  • Microsomal Stability: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS (t1/2_{1/2} >30 min indicates stability).
  • CYP450 Inhibition: Fluorescent assays (e.g., CYP3A4, 2D6) at 10 μM concentration (IC50_{50} >50 μM suggests low inhibition risk) .
  • Plasma Protein Binding: Equilibrium dialysis (≥95% bound indicates limited free fraction) .

Advanced: What analytical strategies resolve data contradictions in spectroscopic characterization?

Answer:

  • HRMS vs. Elemental Analysis: Cross-validate molecular formula (e.g., HRMS [M+H]+^+ 406.1426 vs. calculated 406.1423; elemental analysis C ±0.3%) .
  • Dynamic NMR: Variable-temperature 1^{1}H NMR to detect conformational exchange (e.g., hydroxypropyl rotamers) .
  • Synchrotron XRD: High-resolution data (λ = 0.7 Å) to resolve ambiguous electron density in crystallographic models .

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